N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-28-10-9-21-19(26)12-24-20(27)18-11-17(23-25(18)13-22-24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13,17-18,23H,9-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKJUOAEDKPGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-d][1,2,4]triazin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the naphthalen-1-yl group: This is usually achieved through a substitution reaction using naphthalene derivatives.
Attachment of the N-(2-methoxyethyl) group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Spectral Data
- IR Spectroscopy: Expected peaks include: NH stretch: ~3290 cm⁻¹ (amide NH). C=O stretch: ~1670 cm⁻¹ (pyrazolo-triazinone carbonyl). C-O stretch: ~1130 cm⁻¹ (methoxy group) .
- NMR : The 2-methoxyethyl group would produce signals at δ ~3.3–3.5 ppm (OCH₂CH₂OCH₃) and δ ~3.2 ppm (OCH₃) in ¹H NMR .
Comparison with Structural Analogs
Structural and Functional Group Variations
Biological Activity
N-(2-methoxyethyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
This compound exhibits a range of biological activities that have been documented in various studies. These activities include:
- Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives can exhibit significant antimicrobial properties. The presence of the pyrazolo[1,5-d][1,2,4]triazin moiety may enhance this effect through specific interactions with microbial targets .
- Anticancer Potential : Research has shown that compounds containing pyrazole structures can inhibit cancer cell proliferation and migration. This is particularly relevant for the treatment of various cancers where traditional therapies are ineffective .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis pathways. This inhibition can lead to reduced proliferation of cancer cells and pathogens.
- Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate with DNA or influence its replication and transcription processes, leading to apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound might modulate various signaling pathways associated with cell growth and apoptosis. This modulation is crucial for its anticancer effects.
Research Findings
Recent studies have provided insights into the efficacy and mechanisms underlying the biological activities of this compound:
Case Studies
Several case studies have highlighted the biological activity of similar pyrazole derivatives:
- Antimicrobial Efficacy : A study reported that pyrazole compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Cancer Cell Inhibition : In vitro studies on human cancer cell lines revealed that pyrazole derivatives could induce apoptosis through caspase activation and mitochondrial pathway involvement.
- Viral Replication Studies : Research focusing on hepatitis E virus indicated that targeting nucleotide synthesis pathways with pyrazole derivatives resulted in reduced viral replication and enhanced host antiviral responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
